N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a dioxine moiety
Preparation Methods
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the nitrophenyl group: The thiazole intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to introduce the nitrophenyl group.
Formation of the dioxine moiety: The final step involves the cyclization of the intermediate with a suitable dihydroxy compound under acidic conditions to form the dioxine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The dioxine moiety can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial agent with a thiazole ring and a sulfonamide group.
Ritonavir: An antiretroviral drug with a thiazole ring and a sulfonamide group.
Abafungin: An antifungal drug with a thiazole ring and a sulfonamide group.
The uniqueness of this compound lies in its combination of a nitrophenyl group, a thiazole ring, and a dioxine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O7S2/c18-13(11-8-23-5-6-24-11)16-14-15-7-12(25-14)26(21,22)10-3-1-9(2-4-10)17(19)20/h1-4,7-8H,5-6H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUXSVJNEFCGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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